An In-Depth Technical Guide to the Synthesis and Characterization of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene
An In-Depth Technical Guide to the Synthesis and Characterization of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene, a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of published data for this specific compound, this guide presents a proposed synthetic pathway based on established chemical principles, alongside predicted characterization data derived from analogous structures.
Introduction
2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene is a unique molecule that combines the structural features of a fluorinated benzodioxene ring system with a reactive primary amine. The presence of multiple fluorine atoms can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The amino group serves as a versatile handle for further chemical modifications, making it an attractive building block in drug discovery and development.
Proposed Synthesis
A plausible and efficient synthesis of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene can be envisioned through a two-step sequence involving the nitration of a suitable precursor followed by the reduction of the nitro group.
Caption: Proposed two-step synthesis of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene.
Step 1: Nitration of 2,2,4,4-Tetrafluoro-1,3-benzodioxene
The first step involves the electrophilic aromatic substitution of 2,2,4,4-Tetrafluoro-1,3-benzodioxene to introduce a nitro group onto the benzene ring. The benzodioxene moiety is an activating group, directing the incoming electrophile to the ortho and para positions. Steric hindrance from the fluorinated dioxane ring is expected to favor substitution at the para-position (position 6).
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
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Addition of Nitrating Agent: Slowly add concentrated nitric acid to the sulfuric acid with constant stirring to form the nitrating mixture. Maintain the temperature below 10 °C.
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Addition of Substrate: Dissolve 2,2,4,4-Tetrafluoro-1,3-benzodioxene in a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the cold nitrating mixture.
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Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene.
Step 2: Reduction of 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene
The second step is the reduction of the nitro group to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride in the presence of hydrochloric acid.[1][2]
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene in ethanol.
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Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) to the solution.
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Acidification: Slowly add concentrated hydrochloric acid to the mixture with stirring.
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Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the completion of the reaction by TLC.
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Work-up: Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
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Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene can be further purified by recrystallization or column chromatography.
Caption: General experimental workflow for the proposed synthesis.
Characterization
The structural confirmation and purity assessment of the synthesized 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene would be performed using standard analytical techniques. The following tables summarize the expected data based on the analysis of structurally similar compounds.
Physical and Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₅F₄NO₂ |
| Molecular Weight | 223.13 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol, Chloroform) |
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.0 | m | 2H | Aromatic H |
| ~ 6.6 - 6.7 | m | 1H | Aromatic H |
| ~ 3.7 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 145 | C-NH₂ |
| ~ 135 - 140 | Quaternary Aromatic C |
| ~ 115 - 125 | Aromatic CH |
| ~ 110 - 115 | Aromatic CH |
| ~ 105 - 110 | Aromatic CH |
| Not available | CF₂ |
Note: The signals for the fluorinated carbons (CF₂) would exhibit complex splitting patterns due to C-F coupling and may be broad.[3]
Table 3: Predicted FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium | N-H stretch (asymmetric)[4][5] |
| 3300 - 3400 | Medium | N-H stretch (symmetric)[4][5] |
| 1600 - 1650 | Strong | N-H bend (scissoring)[5] |
| 1500 - 1520 | Strong | Aromatic C=C stretch |
| 1250 - 1350 | Strong | C-N stretch (aromatic amine)[4] |
| 1000 - 1200 | Strong | C-F stretch |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 224.03 | [M+H]⁺ |
| 246.01 | [M+Na]⁺ |
Note: The fragmentation pattern in mass spectrometry would likely involve the loss of small neutral molecules from the parent ion.
Conclusion
This technical guide outlines a feasible synthetic route and predicted analytical data for 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene. The proposed synthesis is based on well-established organic reactions and should be readily adaptable in a standard laboratory setting. The provided characterization data serves as a reference for researchers aiming to synthesize and identify this compound. The unique structural features of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene make it a promising candidate for further investigation in the fields of medicinal chemistry and materials science.
References
- 1. scispace.com [scispace.com]
- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
